Tris(1,2-dimethylpropyl)borane
Description
Properties
CAS No. |
32327-52-9 |
|---|---|
Molecular Formula |
C15H33B |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
tris(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3 |
InChI Key |
UZMMTBDONLVQMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C |
Origin of Product |
United States |
Synthetic Routes and Preparative Methodologies for Tris 1,2 Dimethylpropyl Borane
Synthesis of Tris(1,2-dimethylpropyl)borane and its Hydride Precursors (e.g., Thexylborane, Disiamylborane)
The primary routes to this compound and its precursors involve the addition of boron-hydrogen bonds across carbon-carbon double bonds (hydroboration) or the reaction of boron halides with organometallic compounds. The choice of alkene and the stoichiometric control are critical in determining the final product.
Hydroboration of Branched Alkenes (e.g., 2,3-dimethyl-2-butene)
Hydroboration is a key method for synthesizing sterically hindered organoboranes. organic-chemistry.org The reaction's progress—whether it stops at the mono-, di-, or trialkylborane stage—is highly dependent on the structure of the alkene. thieme-connect.de
Thexylborane (ThxBH₂) : The hydroboration of a tetrasubstituted alkene, such as 2,3-dimethyl-2-butene (B165504) (tetramethylethylene), with a borane (B79455) source proceeds rapidly to the monoalkylborane stage. thieme-connect.de Further reaction is very slow, allowing for the isolation of (1,1,2-trimethylpropyl)borane, commonly known as thexylborane. thieme-connect.de
Disiamylborane (B86530) (Sia₂BH) : The reaction of a trisubstituted alkene like 2-methyl-2-butene (B146552) (trimethylethylene) with diborane (B8814927) can be conveniently stopped at the dialkylborane stage. orgsyn.orgwikipedia.org This is due to the significant steric hindrance from the two bulky 1,2-dimethylpropyl groups (also known as sec-isoamyl or "siamyl" groups), which prevents the easy addition of a third alkene molecule. wikipedia.orglibretexts.org The product, bis(1,2-dimethylpropyl)borane, is widely known as disiamylborane. wikipedia.org
This compound (Sia₃B) : While the hydroboration of 2-methyl-2-butene readily yields disiamylborane, forcing the reaction to proceed to the trisubstituted stage to form this compound is possible but requires specific conditions, such as using concentrated solutions and extended reaction times. thieme-connect.de The significant steric hindrance makes the formation of the trialkylborane less favorable than its dialkylborane precursor. libretexts.org
Reactions of Boron Halides with Organometallic Reagents (e.g., Grignard Reagents)
An alternative and more direct route to trialkylboranes that avoids the steric limitations of hydroboration involves the reaction of boron trihalides with organometallic reagents. This method is a standard procedure for creating carbon-boron bonds.
For the synthesis of this compound, a boron halide like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can be reacted with a stoichiometric amount of the corresponding Grignard reagent, 1,2-dimethylpropylmagnesium bromide, in an ether solvent. This approach directly yields the desired trisubstituted product by displacing the halide atoms on the boron with the alkyl groups from the Grignard reagent. While this method is conceptually straightforward, it requires the careful preparation and handling of the air- and moisture-sensitive Grignard reagent.
Derivatization from Parent Borane Complexes (e.g., Borane-THF, Borane-DMS)
Diborane (B₂H₆) itself is a pyrophoric gas and is inconvenient for most laboratory settings. nobelprize.org Therefore, its more stable and easier-to-handle Lewis base complexes are commonly used as the source of borane (BH₃) for hydroboration reactions.
Borane-tetrahydrofuran (B86392) (BH₃·THF) : This is a commercially available solution and is frequently used for the preparation of disiamylborane and thexylborane. orgsyn.org For instance, disiamylborane is prepared by the dropwise addition of 2-methyl-2-butene to a cooled solution of BH₃·THF. orgsyn.org
Borane-dimethyl sulfide (B99878) (BH₃·SMe₂) : This complex is more stable than BH₃·THF, although it is noted for its unpleasant odor. It serves as an alternative borane source for hydroboration and other reductions.
The use of these complexes allows for precise stoichiometric control and safer handling, making the synthesis of borane precursors more accessible and reproducible. nobelprize.org
Development of Modified and Chiral this compound Derivatives
Research into modified and chiral organoboranes has primarily focused on the synthetically versatile hydride precursors rather than the fully substituted this compound. The immense steric bulk of the three siamyl groups in this compound significantly limits its reactivity and the feasibility of introducing further modifications or chiral auxiliaries directly onto the molecule.
Instead, the development of chiral boranes has centered on precursors derived from chiral alkenes. A prominent example is diisopinocampheylborane (B13816774) (Ipc₂BH) , which is synthesized by the hydroboration of the chiral terpene α-pinene. thieme-connect.dedokumen.pub This reagent and its derivatives, like B-chlorodiisopinocampheylborane (Ipc₂BCl), have become powerful tools for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. dokumen.pub While trisiamylborane itself can be used to synthesize lithium trisiamylborohydride, the broader focus for developing new chiral reagents has been on more reactive and adaptable structures. google.com
Optimization of Preparative Conditions for Purity and Scalability
The successful synthesis of this compound and its precursors on a larger scale with high purity hinges on the meticulous control of reaction parameters.
| Parameter | Condition | Rationale & Findings |
| Atmosphere | Inert (Nitrogen or Argon) | Organoboranes are highly sensitive to oxygen and moisture. All procedures must be carried out using standard air-free techniques to prevent oxidation and hydrolysis, which would lower the yield and purity. orgsyn.org |
| Solvent | Anhydrous Ethereal Solvents | Tetrahydrofuran (B95107) (THF) is the most common solvent, as it effectively solubilizes the borane complexes and reagents. orgsyn.org Anhydrous conditions are critical to prevent reaction with water. |
| Temperature | 0°C to Room Temperature | Initial hydroboration reactions are typically conducted at 0°C to control the exothermic reaction and enhance selectivity. orgsyn.org Forcing the reaction to the trialkylborane stage may require higher concentrations or longer reaction times at room temperature or slightly above. thieme-connect.de |
| Stoichiometry | Precise Molar Ratios | The ratio of alkene to borane is the primary determinant of the product. A 1:1 ratio of 2,3-dimethyl-2-butene to BH₃ yields thexylborane, while a 2:1 ratio of 2-methyl-2-butene to BH₃ yields disiamylborane. thieme-connect.deorgsyn.org |
| Purity Analysis | NMR Spectroscopy | ¹¹B NMR spectroscopy is a key analytical tool for characterizing organoboranes. It provides direct information about the boron environment, allowing for the confirmation of the desired product and the detection of impurities or unreacted starting materials. |
| Scalability | High-Throughput Experimentation | Modern approaches to optimizing complex reactions, including those for preparing organometallics, can involve high-throughput experimentation (HTE) to rapidly screen various parameters like catalysts, solvents, and temperatures, facilitating efficient scaling. acs.org |
In Situ Generation and Handling Techniques for Reactive Boranes
Due to their reactivity and sensitivity, sterically hindered organoboranes like thexylborane and disiamylborane are almost always generated in situ for immediate use in a subsequent reaction step. researchgate.net This practice avoids the challenges and potential decomposition associated with isolating and storing these pyrophoric and air-sensitive compounds.
Standard Handling Techniques:
Inert Atmosphere: All glassware is oven-dried, assembled while hot, and purged with a stream of dry nitrogen or argon gas. The reaction is maintained under a positive pressure of the inert gas throughout the procedure.
Anhydrous Solvents: Solvents like THF are typically distilled from a drying agent (e.g., sodium-benzophenone ketyl) immediately before use to ensure they are free of water and peroxides.
Syringe and Cannula Techniques: Reagents are transferred between flasks using gas-tight syringes or double-tipped needles (cannulas) under inert gas pressure to prevent any exposure to the atmosphere.
Controlled Addition: Reagents, particularly the alkene, are added slowly and dropwise to the borane solution at a controlled temperature (often 0°C) to manage the reaction's exothermicity and ensure selective addition. orgsyn.org
These techniques are crucial for ensuring the safe and efficient preparation and use of reactive borane reagents in organic synthesis. nobelprize.org
Fundamental Reactivity and Mechanistic Investigations of Tris 1,2 Dimethylpropyl Borane Mediated Reactions
Hydroboration of Unsaturated Substrates
Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond. masterorganicchemistry.com Tris(1,2-dimethylpropyl)borane is a valuable reagent in these reactions, offering high levels of control over the outcome.
Regioselectivity in Alkene and Alkyne Hydroboration: Anti-Markovnikov Addition
A defining feature of hydroboration reactions is their anti-Markovnikov regioselectivity. masterorganicchemistry.com This means that the boron atom attaches to the less substituted carbon of the double or triple bond, and the hydrogen atom adds to the more substituted carbon. libretexts.org In the case of this compound, its significant steric bulk enhances this selectivity. wikipedia.orgmasterorganicchemistry.com The large 1,2-dimethylpropyl groups create a crowded environment around the boron atom, making it preferentially approach the less sterically hindered carbon of the unsaturated substrate. masterorganicchemistry.comumich.edu This steric hindrance is a dominant factor in directing the addition, leading to a high preference for the anti-Markovnikov product. umich.edu
For instance, in the hydroboration of terminal alkenes, this compound adds with high selectivity to place the boron atom on the terminal carbon. thieme-connect.de Similarly, with terminal alkynes, this reagent provides excellent regioselectivity for the formation of the corresponding vinylborane (B8500763), which can then be oxidized to an aldehyde. masterorganicchemistry.com The use of bulky dialkylboranes like this compound is often preferred over borane (B79455) (BH3) for the hydroboration of alkynes because they provide higher yields and better selectivity. masterorganicchemistry.com
Table 1: Regioselectivity of Hydroboration with this compound
| Substrate | Major Product (after oxidation) | Regioselectivity |
| 1-Hexene (B165129) | 1-Hexanol | High (Anti-Markovnikov) |
| Styrene | 2-Phenylethanol | High (Anti-Markovnikov) |
| 1-Hexyne | Hexanal | High (Anti-Markovnikov) |
Stereoselectivity in Hydroboration: Syn-Addition Pathway
Hydroboration reactions are characterized by a syn-addition pathway, meaning that the boron and hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.comlibretexts.org This stereospecificity is a result of the concerted mechanism of the reaction. libretexts.org The syn-addition is a general feature of hydroboration, regardless of the specific borane reagent used. google.com
The concerted nature of the reaction, where bond-breaking and bond-forming occur simultaneously, dictates that the addition must occur from the same side of the pi system. libretexts.org This leads to a predictable stereochemical outcome, which is crucial in the synthesis of complex molecules with defined stereocenters.
Mechanistic Models: Four-Membered Ring Transition State and π-Complex Intermediates
The mechanism of hydroboration is generally understood to proceed through a four-membered ring transition state. wikipedia.orgumich.edu In this model, the alkene or alkyne and the B-H bond of the borane come together in a concerted fashion. libretexts.org The reaction is initiated by the interaction of the electron-rich pi system of the unsaturated substrate with the empty p-orbital of the electrophilic boron atom. libretexts.org
Simultaneously, a hydride is transferred from the boron to one of the carbons of the double or triple bond. While the reaction is concerted, the formation of the C-B bond is thought to be slightly ahead of the C-H bond formation. wikipedia.org This leads to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by hyperconjugation, and a partial negative charge on the boron atom. wikipedia.org
The initial interaction between the borane and the unsaturated substrate can be viewed as the formation of a π-complex intermediate. From this complex, the reaction proceeds through the four-membered transition state to the final organoborane product. This mechanism accounts for the observed syn-stereoselectivity and the lack of carbocation rearrangements. masterorganicchemistry.comlibretexts.org
Influence of Steric and Electronic Factors on Hydroboration Mechanism
Both steric and electronic factors play a crucial role in the mechanism and outcome of hydroboration reactions. libretexts.orgumich.edu
Steric Factors: As previously discussed, the steric bulk of the hydroborating agent is a primary determinant of regioselectivity. umich.edu Reagents like this compound, with their large alkyl groups, exhibit high regioselectivity by favoring addition to the least sterically encumbered position of the alkene or alkyne. wikipedia.orgthieme-connect.delibretexts.org The steric hindrance of the substrate also plays a role; more substituted alkenes react more slowly. wikipedia.org
Electronic Factors: The polarization of the B-H bond, with boron being partially positive and hydrogen partially negative, influences the orientation of the addition. umich.edu The electrophilic boron atom seeks out the more electron-rich, less substituted carbon of the double bond. libretexts.org The partial positive charge that develops on the more substituted carbon in the transition state is better stabilized by the alkyl groups present. wikipedia.org This electronic preference complements the steric effects, leading to the observed anti-Markovnikov addition. umich.edu
Reduction of Functional Groups
Beyond hydroboration, this compound and other boranes are effective reducing agents for a variety of functional groups.
Chemoselective Reduction of Carbonyl Compounds and Other Polar Functionalities
Boranes can exhibit remarkable chemoselectivity in the reduction of carbonyl compounds. organic-chemistry.org Tris(pentafluorophenyl)borane (B72294), for example, has been studied for the reduction of ketones and aldehydes. rsc.org The mechanism involves the activation of the carbonyl group by the Lewis acidic borane, followed by hydride transfer. rsc.org
The steric and electronic properties of both the borane and the substrate determine the selectivity of the reduction. Bulky boranes can differentiate between different carbonyl groups within the same molecule. For example, less sterically hindered aldehydes can be selectively reduced in the presence of more hindered ketones. The reaction conditions, such as temperature, can also be optimized to enhance chemoselectivity. organic-chemistry.org
Borane reagents like borane dimethyl sulfide (B99878) (BMS) and borane-tetrahydrofuran (B86392) (BTHF) are widely used for the reduction of various functional groups. organic-chemistry.org For instance, BMS is effective for the direct reduction of carboxylic acids to alcohols. organic-chemistry.org The chemoselectivity of these reagents allows for the reduction of one functional group while leaving others intact, which is a valuable tool in multi-step organic synthesis. nih.gov
Secondary-Selective Deoxyfluorination and Deoxychlorination via Borane Mediation
The selective conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. Traditionally, the selectivity of such reactions is governed by the inherent mechanisms, such as SN1 (favoring tertiary > secondary > primary) or SN2 (favoring primary > secondary > tertiary). However, recent investigations have revealed a novel strategy using borane mediation to achieve high selectivity for the substitution of secondary (2°) alcohols, a transformation that is challenging to accomplish with classical methods. nih.govnih.gov
This borane-mediated approach provides a new way to bypass the usual selectivity limitations. nih.gov The process is operationally straightforward, often starting with the in-situ conversion of an alcohol to an O-alkyl-N-H-isourea intermediate. nih.govd-nb.info The crucial step for the high 2°-selectivity is understood to be the relative barriers to carbodiimide (B86325) elimination from the corresponding O-alkyl-N-(BR₂)-isoureas. nih.gov This indicates that the borane, such as the bulky this compound, plays a role beyond simply being a source of fluoride (B91410) or activating agent. d-nb.info
The mechanism hinges on the differential stability of the borane-isourea adducts. For a mixture of primary and secondary alcohols, the borane moiety selectively facilitates the elimination pathway for the secondary substrate while the primary site is deactivated towards the subsequent nucleophilic attack. d-nb.info A key finding is that the selectivity-determining step does not directly involve the halide nucleophile. nih.gov Consequently, this method is not limited to deoxyfluorination with reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) but is also applicable for other nucleophiles. nih.govd-nb.info This has been successfully demonstrated for the 2°-selective deoxychlorination using hydrochloric acid (HCl), which proceeds in preference to the substitution of primary or benzylic alcohols. nih.gov
Table 1: Borane-Mediated Deoxyhalogenation Selectivity
| Reaction Type | Substrate Type | Selectivity | Reagents Example |
| Deoxyfluorination | Secondary (2°) vs. Primary (1°), Benzylic | High for 2° | Et₃N·3HF, Borane |
| Deoxychlorination | Secondary (2°) vs. Primary (1°), Benzylic | High for 2° | HCl, Borane |
Transmetalation and Ligand Redistribution Processes
This compound, like other triorganoboranes, can participate in transmetalation and ligand redistribution reactions. These processes involve the exchange of organic or inorganic groups between the boron center and another metallic or metalloid species. Such reactions are fundamental in organoborane chemistry, enabling the synthesis of a wide variety of organoboron compounds that may not be directly accessible through hydroboration or other primary synthetic routes. thieme-connect.de
Ligand redistribution, or disproportionation, is a common equilibrium process for organoboranes. thieme-connect.de For instance, a trialkylborane can exchange its alkyl groups with the alkoxy or halide groups of another boron compound, such as a boronic ester (RB(OR')₂) or a boron trihalide (BX₃). These exchange reactions are often reversible and are thought to proceed through six-membered transition states. thieme-connect.de This allows for the formation of mixed organoboranes of the type R₂BX and RBX₂.
Transmetalation is a key step in many synthetic procedures that utilize organoboranes. It is particularly useful for preparing specific chiral allylic boranes for asymmetric synthesis, where an allylic group is transferred from a more electropositive metal (e.g., Mg, Al, Sn) to a boron center. thieme-connect.de While this compound itself is a trialkylborane, the principles of transmetalation apply. For example, a mixed organoborane like vinyldisiamylborane can be synthesized, which then contains two types of organic ligands (vinyl and 1,2-dimethylpropyl) attached to the boron atom. escholarship.org The subsequent reactivity of these mixed boranes can be influenced by the nature of the ligands, which may exhibit different migratory aptitudes in further reactions. escholarship.org
Table 2: Examples of Ligand Exchange in Organoboranes
| Starting Borane(s) | Exchange Partner | Product Type | Process |
| Trialkylborane (R₃B) | Boron Trihalide (BX₃) | Mixed Alkyl-Halo Boranes (R₂BX, RBX₂) | Redistribution |
| Tribut-2-enylborane | Boronic Ester | Mixed Allyl/Alkyl Boronates | Redistribution |
| Allyl-Grignard (R-MgBr) | Boron Trifluoride Etherate | Triallylborane (B1609386) | Transmetalation |
| Vinyldisiamylborane | Benzoquinone | Alkylated Hydroquinone | Reductive Alkylation |
Sigmatropic Rearrangements and Alkyl Migration Phenomena
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent moves across a π-system to a new position. wikipedia.org In organoborane chemistry, a unique manifestation of this is the "permanent allylic rearrangement," which is a rapid, intramolecular sigmatropic 1,3-boron shift. thieme-connect.de This process leads to the isomerization of α-substituted allylboranes into their more thermodynamically stable but-2-enyl (crotyl) forms. thieme-connect.de This rearrangement is a defining characteristic of allylic triorganoboranes and can be "frozen" only at very low temperatures (e.g., below -70 °C). thieme-connect.de
While this compound is a saturated trialkylborane and does not undergo this specific type of allylic rearrangement, the related phenomenon of alkyl group migration from boron is a fundamental aspect of its reactivity. The migration of an alkyl group from a boron atom to an adjacent atom is a key step in many important transformations, such as the hydroboration-oxidation sequence and the reductive alkylation of quinones. escholarship.org
The migratory aptitude of different groups attached to the same boron atom can vary significantly. This was demonstrated in the reaction of mixed organoboranes, such as vinyldisiamylborane, with p-benzoquinone. In this case, the 1,2-dimethylpropyl (siamyl) group preferentially migrates over the vinyl group to form the siamylhydroquinone product exclusively. escholarship.org This selective migration is believed to be related to the stability of the radical-like character of the group being transferred during the reductive alkylation process. escholarship.org This differential reactivity underscores how the structure of the borane dictates the outcome of the reaction, allowing for controlled and selective bond formation.
Applications in Advanced Organic Synthesis
Highly Regioselective Functional Group Transformations
The steric hindrance provided by the two 1,2-dimethylpropyl groups allows for precise control over the position of functional group introduction in molecules with multiple reactive sites.
Disiamylborane (B86530) exhibits remarkable regioselectivity in the hydroboration of alkenes, preferentially reacting with terminal double bonds over more sterically hindered internal ones. wikipedia.orgmasterorganicchemistry.com This selectivity arises because the bulky borane (B79455) can more easily approach the less substituted carbon of the terminal alkene. masterorganicchemistry.com The hydroboration reaction proceeds in a concerted, syn-addition manner, where the boron atom adds to the less substituted carbon and the hydrogen atom adds to the more substituted carbon of the double bond, following an anti-Markovnikov pattern. wikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent oxidation of the resulting organoborane with reagents like hydrogen peroxide (H₂O₂) in the presence of a base yields the corresponding anti-Markovnikov alcohol. organic-chemistry.orgmasterorganicchemistry.com
This selectivity is particularly advantageous when a molecule contains both terminal and internal double bonds, allowing for the selective functionalization of the terminal position. The use of even bulkier boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this selectivity. organic-chemistry.orglibretexts.org
Table 1: Regioselectivity of Disiamylborane in Alkene Hydroboration
| Alkene Substrate | Major Product | Minor Product | Selectivity |
| 1-Hexene (B165129) | 1-Hexanol | 2-Hexanol | High for terminal |
| cis-2-Pentene | 2-Pentanol/3-Pentanol | - | Reacts slower than terminal |
| Styrene | 2-Phenylethanol | 1-Phenylethanol | High for terminal |
This table illustrates the general trend of high selectivity for terminal alkenes over internal or more substituted alkenes when using disiamylborane.
Disiamylborane demonstrates excellent chemoselectivity, enabling the hydroboration of alkenes and alkynes in the presence of various other functional groups that are typically reactive towards less hindered boranes. thieme-connect.de Functional groups such as esters, nitriles, and halides often remain untouched under the reaction conditions required for hydroboration with disiamylborane. thieme-connect.de This tolerance is attributed to the steric bulk of the reagent, which hinders its approach to the heteroatoms of these functional groups. thieme-connect.de
For instance, in a molecule containing both a carbon-carbon double bond and a ketone or ester, disiamylborane will selectively hydroborate the double bond without reducing the carbonyl group. This chemoselectivity is a powerful tool for the synthesis of complex molecules where protecting group strategies might otherwise be necessary. The use of 9-BBN can also be beneficial in these scenarios, as it is known to be even less reactive towards many functional groups. thieme-connect.de
Stereoselective and Asymmetric Synthesis
The defined three-dimensional structure of tris(1,2-dimethylpropyl)borane and its derivatives allows for precise control over the stereochemical outcome of reactions, making it a valuable tool in stereoselective and asymmetric synthesis.
In the hydroboration-oxidation of chiral alkenes, disiamylborane can lead to the formation of diastereomeric alcohols with high selectivity. The stereochemical outcome is often dictated by the existing stereocenter(s) in the substrate, where the bulky borane approaches the double bond from the less sterically hindered face. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex acyclic and cyclic molecules. For example, the hydroboration of a chiral alkene with an adjacent stereocenter will favor the formation of one diastereomer over the other due to steric interactions between the approaching borane and the substituents on the stereocenter.
While disiamylborane itself is achiral, related chiral boranes derived from terpenes like α-pinene have been developed for asymmetric hydroboration. benthamdirect.com One notable example is thexylborane (1,1,2-trimethylpropyl)borane, which can be used to prepare chiral hydroborating agents. researchgate.net For instance, diisopinocampheylborane (B13816774) (Ipc₂BH), prepared from the hydroboration of α-pinene with borane, is a highly effective chiral reagent for the asymmetric hydroboration of prochiral alkenes. benthamdirect.com This reaction proceeds with high enantioselectivity, affording chiral alcohols after oxidation. benthamdirect.com The choice of the enantiomer of α-pinene determines the chirality of the resulting alcohol.
These chiral borane reagents have proven to be invaluable in the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceuticals and other areas of chemistry. benthamdirect.comnih.gov
Table 2: Enantioselective Hydroboration with Chiral Boranes
| Prochiral Alkene | Chiral Borane Reagent | Major Enantiomer of Alcohol Product | Enantiomeric Excess (ee) |
| cis-2-Butene | Diisopinocampheylborane | (R)-2-Butanol | High |
| Norbornene | Diisopinocampheylborane | exo-(R)-Norborneol | High |
| Styrene | Monoisopinocampheylborane | (R)-1-Phenylethanol | Moderate to High |
This table provides examples of the high enantioselectivity achievable with chiral borane reagents in the hydroboration of prochiral alkenes.
In reactions involving this compound, the structure of the substrate can exert a strong influence on the stereochemical outcome. This principle, known as substrate-controlled stereoselectivity, is a cornerstone of modern organic synthesis. The steric and electronic properties of the substrate direct the approach of the reagent, leading to the preferential formation of one stereoisomer. For example, in the hydroboration of a cyclic alkene with pre-existing stereocenters, the borane will typically add to the less hindered face of the double bond, resulting in a high degree of diastereoselectivity. This allows for the predictable construction of complex stereochemical arrays.
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. Organoboranes derived from this compound are versatile intermediates for creating these crucial linkages, offering pathways to complex molecules with high precision.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation, linking an organoboron species with an organic halide or triflate. oregonstate.edu Organoborane intermediates derived from the hydroboration of alkynes or alkenes with bis(1,2-dimethylpropyl)borane are excellent substrates for these reactions due to their stability and high reactivity under catalytic conditions. oregonstate.eduresearchgate.net
A key feature of this process is its high stereoselectivity; the configurations of both the organoborane and the organic halide are typically retained in the final coupled product. oregonstate.edu The reaction generally requires a base, such as sodium ethoxide or potassium carbonate, to facilitate the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. oregonstate.eduCurrent time information in Bangalore, IN.
A notable application is the stereospecific synthesis of the fungal prohormone (±)-trisporol B. Current time information in Bangalore, IN. In this synthesis, an enyne is first hydroborated with bis(1,2-dimethylpropyl)borane to produce a dienylborane intermediate. This intermediate is then coupled with an iodoalkene under palladium catalysis to construct the carbon skeleton of the target molecule with precise control over the double bond geometry. Current time information in Bangalore, IN.
Table 1: Example of Suzuki-Miyaura Coupling in the Synthesis of (±)-Trisporol B Intermediate Current time information in Bangalore, IN.
| Reactant 1 (Organoborane) | Reactant 2 (Haloalkene) | Catalyst | Base | Solvent | Yield |
|---|
This reaction highlights the ability to use sterically demanding boranes like bis(1,2-dimethylpropyl)borane to generate specific alkenylborane intermediates that subsequently form complex, stereodefined dienes. Current time information in Bangalore, IN.
Homologation is a process that extends a carbon chain by a single carbon atom in a stepwise manner. Trialkylboranes, including those with 1,2-dimethylpropyl groups, can undergo homologation through the formation of tetracoordinate "ate" complexes. thieme-connect.de This process typically involves the reaction of the organoborane with a carbanion containing a leaving group at the alpha-position, such as the (dichloromethyl)lithium carbanion (LiCHCl₂). oregonstate.eduthieme-connect.de
The general mechanism involves:
Attack of the carbanion on the electron-deficient boron atom to form a borate (B1201080) "ate" complex. thieme-connect.de
A subsequent 1,2-migration of one of the alkyl groups from the boron to the adjacent carbon atom, displacing a leaving group (e.g., a chloride ion). thieme-connect.de
This sequence effectively inserts a carbon into the original B-C bond, extending the carbon chain. The resulting borane can then be oxidized or further manipulated.
The reaction of a trialkylborane with (dichloromethyl)lithium at low temperatures (e.g., -100°C) provides a pathway for single-carbon homologation. thieme-connect.de This methodology allows for the controlled growth of carbon frameworks, which is essential for building complex molecular skeletons from simpler precursors.
Synthesis of Cyclic and Polycyclic Systems
This compound and its derivatives are instrumental in strategies aimed at constructing cyclic and polycyclic frameworks. These methods often rely on intramolecular reactions where the borane moiety facilitates ring formation.
One powerful strategy involves the free-radical cyclization of enynes. Organoselenoboranes, which can be prepared using borane reagents, react with terminal alkynes to generate vinyl radicals. If the molecule also contains a suitably positioned alkene, this vinyl radical can undergo an intramolecular cyclization to form five- and six-membered rings. This tandem addition-cyclization process provides a novel route to carbocyclic and heterocyclic systems.
Another elegant approach is the intramolecular allylboration of alkynes. This reaction proceeds via a cascade mechanism where triallylborane (B1609386) or a related species undergoes a sequence of transformations:
cis-Allylboration: The allylborane first adds across the alkyne triple bond.
Intramolecular Allylboration: The newly formed intermediate then undergoes an intramolecular cyclization by adding to a terminal double bond.
Final Ring Closure: A final intramolecular addition of a B-C bond to another double bond can occur, leading to the formation of complex bicyclic systems, such as 3-borabicyclo[3.3.1]nonene derivatives.
Directed hydroboration is another tactic for achieving cyclization. For instance, in the synthesis of a tetracyclic intermediate for epiallogibberic acid, disiamylborane was used to treat an acetoxy olefin. The proposed mechanism involves the acetoxy group directing the bulky borane reagent, leading to a highly diastereoselective and regioselective reaction that forms a key cyclic diol after oxidative workup. umich.edu
Tandem and Cascade Reactions Involving this compound
Tandem or cascade reactions are highly efficient chemical processes where multiple bond-forming events occur in a single pot without isolating intermediates. scispace.comresearchgate.net These reactions lead to a significant increase in molecular complexity in a single synthetic operation. Organoboranes derived from this compound are effective initiators and intermediates in several such cascade sequences.
The aforementioned synthesis of bicyclic systems via allylboration of alkynes is a prime example of a cascade reaction. nih.gov A single starting molecule is converted through a series of spontaneous intramolecular reactions into a complex polycyclic product. nih.gov
Similarly, the free-radical-mediated cyclization of enynes initiated by organoselenoboranes represents a tandem process. libretexts.org The initial intermolecular addition of the selenylborane to the alkyne triggers the formation of a vinyl radical, which is the substrate for the subsequent, complexity-building cyclization step. libretexts.org Borane-catalyzed tandem reactions, such as the cyclization/hydrosilylation of 1,2-diaminobenzenes with 1,2-diketones, have also been developed to afford complex heterocyclic structures like tetrahydroquinoxalines with high stereocontrol. nih.gov These examples underscore the utility of borane chemistry in designing elegant and efficient routes to complex molecules.
Computational and Theoretical Studies on Tris 1,2 Dimethylpropyl Borane Chemistry
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are extensively used to map out the intricate details of reaction pathways involving boranes. rsc.org These calculations can model the transformation from reactants to products, identifying key intermediates and the transition states that connect them. For instance, DFT calculations have been effectively used to study the mechanism of reactions involving N-heterocyclic carbene-boranes, providing insights into hydride transfer processes. pitt.edu By computing the energies of all relevant structures on a potential energy surface, researchers can elucidate the most likely sequence of events in a chemical reaction. This approach has been applied to various borane (B79455) reactions, including hydroborations, to understand the factors controlling the reaction's outcome. scholaris.ca
DFT-computed reaction free energy profiles map out the energetic landscape of a reaction, showing the relative energies of reactants, intermediates, transition states, and products. scholaris.ca For example, in studies of reactions involving borane reagents, calculations have revealed the activation barriers for competing pathways, such as 1,2- versus 1,4-hydroboration, allowing for a prediction of the kinetically favored product. scholaris.ca The analysis involves calculating the Gibbs free energy (ΔG) at a standard temperature (e.g., 298 K) for each species along the proposed pathway. scholaris.ca This detailed energetic information is crucial for understanding why a particular reaction proceeds through a specific mechanism and for optimizing reaction conditions.
One of the most powerful applications of quantum chemical calculations is the prediction of reaction selectivity. By comparing the activation energy barriers of different possible pathways, DFT can accurately predict the regioselectivity, stereoselectivity, and enantioselectivity of a reaction. colab.ws The outcome with the lowest energy barrier is the one that is kinetically favored and therefore expected to be the major product.
In the context of hydroboration with Tris(1,2-dimethylpropyl)borane, both steric and electronic effects dictate the reaction's selectivity. umich.edu The bulky thexyl group plays a significant role in directing the borane to the less sterically hindered carbon of an alkene, a principle known as anti-Markovnikov regioselectivity. bham.ac.ukmasterorganicchemistry.com Computational models can quantify these steric interactions and compare the transition state energies for addition to different positions on the substrate. Similarly, stereoselectivity, such as the observed syn-addition in hydroboration, can be explained by analyzing the transition state geometries. pitt.edu For example, the hydroboration of methylcyclopentene with thexylborane exclusively yields the trans-2-methylcyclopentanol (B1328918) after oxidation, indicating a syn-addition mechanism, which can be rationalized through transition state modeling. pitt.edu
| Reaction | Possible Products | Calculated ΔG‡ (kcal/mol) | Predicted Outcome | Experimental Observation |
|---|---|---|---|---|
| Hydroboration of an unsymmetrical alkene | Regioisomer A (Markovnikov) | 20.5 | Regioisomer B is favored | Predominantly Regioisomer B |
| Regioisomer B (Anti-Markovnikov) | 15.2 | |||
| Addition to a prochiral center | Stereoisomer R | 18.1 | Stereoisomer S is favored | Excess of Stereoisomer S |
| Stereoisomer S | 17.3 |
Note: The energy values in the table are hypothetical and for illustrative purposes to demonstrate the principle of using calculated activation energies (ΔG‡) to predict reaction outcomes.
Molecular Dynamics Simulations of Borane-Substrate Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between a borane and its substrate. github.io These simulations model the motions of atoms and molecules over time based on classical mechanics. chemrxiv.orgrsc.org In the context of this compound chemistry, MD can be used to explore the conformational landscape of the borane-substrate pre-reaction complex, solvation effects, and the initial stages of substrate binding.
While MD simulations are powerful for examining interactions over nanoseconds, simulating the actual bond-breaking and bond-forming events of a typical organic reaction is often computationally prohibitive due to the extremely short timescales (femtoseconds) on which these events occur. github.io Therefore, MD is more frequently employed to understand the non-covalent interactions that precede the chemical transformation, such as the docking of a substrate into the active site of a larger system or the conformational dynamics that may influence reactivity. For instance, MD simulations have been used to predict the free energy of binding between ligands and protein domains, a process that shares principles with substrate-reagent interactions. chemrxiv.orgrsc.org
Electronic Structure Analysis: Bonding, Lewis Acidity, and Electrophilicity
Computational methods provide profound insights into the electronic structure of this compound, which is fundamental to its reactivity. researchgate.net The boron-carbon (B-C) bond is essentially covalent, with low polarity due to the similar electronegativities of boron (2.04) and carbon (2.55). thieme-connect.dewikipedia.org Trialkylboranes are characterized by an electron-deficient boron center with an empty p-orbital, which makes them electrophilic and Lewis acidic. thieme-connect.de
The Lewis acidity of boranes can be quantitatively assessed using computational approaches. rsc.orgnih.gov Calculations can determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the molecule's ability to accept electrons. A lower LUMO energy generally corresponds to higher Lewis acidity. Furthermore, the strength of the interaction between the borane and various Lewis bases can be computed to establish a quantitative scale of Lewis acidity. nih.gov While this compound is generally considered a weaker Lewis acid than unhindered boranes like BH₃ due to steric shielding, its electrophilicity is the driving force for its reactions with nucleophilic substrates like alkenes. thieme-connect.dewikipedia.org The reaction proceeds via the coordination of the nucleophile to the electron-deficient boron atom, forming a tetracoordinated "ate" complex as an intermediate or transition state. thieme-connect.de
Quantitative Structure-Activity Relationships (QSAR) in Borane Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or selectivity. researchgate.netwikipedia.orgnih.gov These models are powerful tools in rational drug design and are increasingly applied to catalyst and reagent design. nih.govresearchgate.net In the context of borane chemistry, QSAR can be used to understand how changes in the borane's structure affect its reactivity and to design new borane reagents with desired properties.
The development of a QSAR model involves calculating a set of numerical values, or "descriptors," that represent the electronic and steric properties of the molecules. dntb.gov.ua For trivalent boron compounds, these descriptors can be derived from quantum chemical calculations. A successful QSAR model was developed for the nucleophilicity of various boranes using descriptors that quantify electronic structure and steric effects. dntb.gov.ua
| Descriptor Type | Descriptor Name | Property Represented |
|---|---|---|
| Electronic | Charge of the boryl fragment (q[B]) | The partial atomic charge on the boron atom. |
| Boron p/s population ratio (p/s) | The ratio of electron population in p-orbitals to s-orbitals on the boron atom. | |
| Steric | Distance-weighted volume (Vw) | A measure of the steric bulk around the boron center. |
By building a statistical model that links these descriptors to experimental reactivity, researchers can identify the key factors governing the activity of boranes. dntb.gov.ua Such models have shown that efficient reactivity is often associated with enhanced polarization of the bond to boron and reduced steric bulk. dntb.gov.ua These validated QSAR models can then be used to make a priori predictions for new, untested borane reagents, accelerating the discovery of improved reagents for organic synthesis. dntb.gov.ua
Advanced Analytical and Spectroscopic Techniques in Borane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹¹B NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of boron chemistry research, providing detailed information about the electronic environment and connectivity of atoms within a molecule. nih.gov For a trialkylborane like Tris(1,2-dimethylpropyl)borane, a combination of ¹¹B, ¹H, and ¹³C NMR experiments offers a comprehensive structural picture.
¹¹B NMR Spectroscopy
¹¹B NMR is particularly powerful for directly probing the boron atom. nih.gov The ¹¹B nucleus has a spin of 3/2 and is highly abundant (80.1%), making it readily observable. northwestern.edu The chemical shift range for boron is very wide, spanning from approximately +100 to -120 ppm, which makes the chemical shift value highly indicative of the boron's coordination environment. northwestern.edu
For three-coordinate trialkylboranes (R₃B), the boron atom is electron-deficient, resulting in a resonance that is shifted significantly downfield. In contrast, four-coordinate borate (B1201080) complexes, formed when the borane (B79455) accepts a pair of electrons from a Lewis base, exhibit resonances at a much higher field. sdsu.edu While specific experimental data for this compound is not detailed in the provided search results, its formation via the reaction of 2-methyl-2-butene (B146552) with a borane source has been detected using ¹¹B NMR. lookchem.com The ¹¹B NMR signal for such a trialkylborane is expected to be a single, often broad, peak due to quadrupolar relaxation, except in highly symmetrical environments. northwestern.edu
¹¹B NMR General Characteristics
| Feature | Description |
|---|---|
| Natural Abundance | 80.1% northwestern.edu |
| Spin (I) | 3/2 northwestern.edu |
| Chemical Shift Range | ~ +100 to -120 ppm northwestern.edu |
| Typical Signal for R₃B | Broad signal in the downfield region |
| Effect of Complexation | Strong upfield shift upon forming a four-coordinate "ate" complex sdsu.edu |
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectra provide information about the organic alkyl framework of the molecule. In this compound, the spectra would be complex due to the number of chemically distinct protons and carbons in the three 1,2-dimethylpropyl (siamyl) groups.
¹H NMR: The proton spectrum would show a series of multiplets corresponding to the methine (CH) and methyl (CH₃) groups of the alkyl chains. The coupling between adjacent protons (J-coupling) would help in assigning these signals to their specific positions within the 1,2-dimethylpropyl structure.
¹³C NMR: The carbon spectrum would similarly display distinct resonances for the methine and methyl carbons. A key feature in the ¹³C NMR of organoboranes is that the carbon atom directly attached to the boron is often broadened due to scalar coupling to the quadrupolar ¹¹B nucleus, and in some cases, this peak cannot be precisely localized. google.com
Infrared (IR) Spectroscopy for Monitoring B-H Vibrations and Complex Formation
Infrared (IR) spectroscopy is a valuable tool for identifying specific functional groups based on their characteristic vibrational frequencies.
For this compound, which is a trialkylborane with the general formula BR₃, there are no boron-hydride (B-H) bonds. Therefore, the characteristic B-H stretching vibrations, typically seen in the 2100-2500 cm⁻¹ range for dialkylboranes or borane complexes, would be absent.
However, IR spectroscopy is highly effective for monitoring the formation of complexes. When this compound acts as a Lewis acid and coordinates with a Lewis base (e.g., an amine or ether), a tetracoordinated "ate" complex is formed. thieme-connect.de This complexation event leads to noticeable changes in the IR spectrum:
Vibrational modes of the alkyl groups on the boron atom will shift.
The characteristic frequencies of the coordinating Lewis base will also be altered. By monitoring these spectral changes, the formation and stability of borane adducts can be studied.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. In borane research, it is crucial for identifying the products of a reaction and, in some cases, trapping and identifying transient intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. google.com
For this compound (C₁₅H₃₃B), the analysis would likely proceed via electron ionization (EI), leading to fragmentation, or a softer ionization technique like electrospray ionization (ESI) for analyzing adducts. The fragmentation pattern can provide structural information, often involving the sequential loss of the alkyl groups.
Hypothetical Fragmentation Data for this compound (C₁₅H₃₃B)
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | [C₁₅H₃₃B]⁺ | Molecular Ion |
| [M - C₅H₁₁]⁺ | [C₁₀H₂₂B]⁺ | Loss of one 1,2-dimethylpropyl group |
| [M - 2(C₅H₁₁)]⁺ | [C₅H₁₁B]⁺ | Loss of two 1,2-dimethylpropyl groups |
X-ray Crystallography of Stable Borane Adducts and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While many simple trialkylboranes are liquids or low-melting solids, making them difficult to crystallize on their own, their stable adducts with Lewis bases can often be isolated as crystalline solids. thieme-connect.deresearchgate.net
The structural analysis of such a crystal provides precise information on:
Bond lengths (e.g., B-C, B-N, B-O)
Bond angles
Although no crystal structure for an adduct of this compound was found in the search results, this technique remains the gold standard for the structural characterization of stable borane complexes in general. researchgate.net
Kinetic Studies to Determine Reaction Rates and Orders
Kinetic studies are performed to understand the mechanism of a chemical reaction by measuring its rate under varying conditions (e.g., concentration, temperature). For reactions involving boranes, these studies can reveal the rate-determining step and the molecularity of the reaction.
The majority of transformations involving trialkylboranes proceed through the initial formation of a tetracoordinated "ate" complex with a nucleophile. thieme-connect.de The subsequent steps, which may involve rearrangement or migration of an alkyl group from the boron to an adjacent atom, can then be studied.
For example, kinetic investigations into the hydroboration reactions of the related disiamylborane (B86530) (a dialkylborane) have provided conclusive evidence that the reaction proceeds via a dissociation of the borane dimer into a monomer, which is the reactive species. wikipedia.org Similar studies on reactions involving this compound would help to establish the reaction order with respect to the borane and other reactants, providing critical insights into the mechanism. Techniques like NMR spectroscopy can be used to monitor the concentration of reactants and products over time to determine these rates. rsc.org
Future Directions and Emerging Research Opportunities
Design and Synthesis of Next-Generation Tris(1,2-dimethylpropyl)borane Analogs with Enhanced Selectivity
The development of novel analogs of this compound with enhanced selectivity is a significant area of ongoing research. The goal is to create new reagents with tailored steric and electronic properties to achieve even greater control over chemical transformations. One approach involves the synthesis of novel oxazaborinanes derived from bulky salicylaldimines. mdpi.com However, initial studies on some of these less-hindered compounds have shown limited reactivity in hydroboration reactions with ketones, alkenes, or alkynes, even at elevated temperatures. mdpi.com This highlights the challenges in designing effective yet selective boranes.
Another strategy focuses on the selective alkylation of sterically hindered boronic esters. researchgate.net These organoboronates are valuable building blocks in synthetic and medicinal chemistry. researchgate.net Researchers are exploring radical approaches involving a 1,2-boron shift of neutral boronic esters to overcome the limitations of traditional two-electron reactions. researchgate.net The development of methods for the selective synthesis of vicinal borosilanes through the hydrosilylation of allyl boronates via a 1,2-boron radical migration also presents a promising avenue for creating novel and versatile organoborane reagents. researchgate.net
Applications in Catalytic Cycles and Metal-Free Catalysis
A major area of future research is the expanded application of this compound and related sterically hindered boranes in catalytic cycles, particularly in the realm of metal-free catalysis. The development of organoboron reagents as Lewis acids in synthesis and metal-free catalysis has grown significantly. nih.gov Boranes like triphenylborane (B1294497) have been successfully employed as metal-free catalysts for various organic transformations, including polymer synthesis and hydrogenation reactions. nih.gov For example, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective catalyst for the hydroboration of a wide range of substrates, including alkynes, aldehydes, and imines. nih.gov
The potential for this compound to participate in similar catalytic processes is a key area of interest. Its steric bulk could offer unique selectivity in reactions such as the polymerization of epoxides and the copolymerization with CO2. nih.gov Furthermore, the application of borane (B79455) catalysts in hydrosilylation polymerization presents a metal-free alternative to precious transition-metal-based systems. nih.gov The development of metal-free catalysts for the cross-coupling of esters with organoboranes is another promising direction, with boron/nitrogen-based systems showing potential to outperform traditional nickel catalysts. chemrxiv.org
Recent research has also highlighted the issue of "hidden boron catalysis," where the intended catalyst mediates the decomposition of reagents like pinacolborane (HBpin) to generate BH3, which is the actual catalytic species. nih.gov Understanding and controlling these processes is crucial for the rational design of new borane-based catalytic systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound-mediated reactions into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Automated synthesis, which utilizes robotic systems to perform chemical reactions, offers increased speed and efficiency while reducing human error. sigmaaldrich.comwikipedia.org This technology is particularly well-suited for handling air-sensitive reagents like organoboranes. bris.ac.ukresearchgate.net
Recent advancements have demonstrated the successful implementation of automated assembly-line synthesis for the iterative formation of C(sp3)–C(sp3) bonds with high stereochemical control using organoboron substrates. bris.ac.ukresearchgate.net This was achieved on a commercially available robotic platform capable of performing reactions at low temperatures and under inert atmospheres. bris.ac.ukresearchgate.net The combination of continuous-flow processes with borane-catalyzed reactions, such as the hydrosilylation of aldehydes and ketones, has also been explored, demonstrating the robustness of this approach. ucl.ac.uk These developments pave the way for the integration of this compound into automated platforms for the rapid synthesis of complex organic molecules. bris.ac.ukresearchgate.net
Computational Design and Machine Learning Approaches for Borane-Mediated Reactions
Computational chemistry and machine learning are becoming indispensable tools for the design and optimization of borane-mediated reactions. arxiv.org Density Functional Theory (DFT) is widely used to investigate reaction mechanisms and predict the reactivity of boranes. mdpi.commdpi.com These computational studies can provide valuable insights into the energetics and geometries of transition states, helping to elucidate the factors that control selectivity. researchgate.net
Q & A
Q. Comparison Table: Hydroboration Selectivity
| Borane | Substrate | Regioselectivity (%) | Double Addition (%) |
|---|---|---|---|
| BH₃ | 1-Butyne | 60 | 40 |
| This compound | 1-Butyne | 98 | <2 |
| B(C₆F₅)₃ | 1-Butyne | 95 | 5 |
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Multinuclear NMR: ¹¹B NMR shows a characteristic singlet at δ ~85 ppm, confirming trigonal-planar boron geometry. ¹H and ¹³C NMR identify alkyl group environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 244.2 for [M+H]⁺) and isotopic patterns.
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths (B–C: ~1.58 Å) and confirms steric bulk .
Advanced: How can the Lewis acidity of this compound be quantified, and how does it compare to fluorinated arylboranes?
Methodological Answer:
Lewis acidity is measured using:
- Gutmann-Beckett Method: The borane’s affinity for Lewis bases (e.g., Et₃PO) is quantified by ³¹P NMR shifts. A Δδ > 30 ppm indicates strong acidity .
- Childs’ Method: Competition experiments with reference Lewis acids (e.g., BCl₃) rank acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
